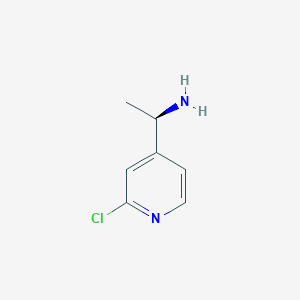(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine
CAS No.:
Cat. No.: VC17464704
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C7H9ClN2 |
|---|---|
| Molecular Weight | 156.61 g/mol |
| IUPAC Name | (1R)-1-(2-chloropyridin-4-yl)ethanamine |
| Standard InChI | InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m1/s1 |
| Standard InChI Key | QVYJLHKUZZRYEH-RXMQYKEDSA-N |
| Isomeric SMILES | C[C@H](C1=CC(=NC=C1)Cl)N |
| Canonical SMILES | CC(C1=CC(=NC=C1)Cl)N |
Chemical Structure and Stereochemical Significance
The molecular structure of (R)-1-(2-Chloropyridin-4-yl)ethan-1-amine comprises a pyridine ring substituted with a chlorine atom at the 2-position and an ethylamine group at the 4-position. The chiral center at the ethylamine carbon confers stereoselectivity, which is pivotal for interactions with biological targets.
Table 1: Key Structural and Stereochemical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | (R)-1-(2-Chloropyridin-4-yl)ethan-1-amine |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| CAS Number | Not yet assigned |
| Chiral Center Configuration | R |
| Pyridine Substitution Pattern | 2-chloro, 4-ethylamine |
The stereochemistry of this compound influences its pharmacokinetic and pharmacodynamic profiles, particularly in receptor binding and metabolic stability.
Synthesis and Enantioselective Production
Asymmetric Synthetic Routes
The synthesis of (R)-1-(2-Chloropyridin-4-yl)ethan-1-amine typically involves enantioselective methods to ensure high optical purity. Two predominant strategies are:
-
Chiral Auxiliary-Mediated Synthesis:
-
A ketone precursor, 2-chloropyridin-4-yl ethanone, undergoes reductive amination using a chiral catalyst (e.g., (R)-BINAP-Ru complexes) to yield the R-enantiomer.
-
Reaction Conditions: H₂ (50 psi), ethanol solvent, 60°C, 12 hours.
-
Yield: 78–85% with ≥98% enantiomeric excess (ee).
-
-
Enzymatic Resolution:
-
Racemic 1-(2-Chloropyridin-4-yl)ethan-1-amine is treated with a lipase enzyme (e.g., Candida antarctica lipase B) to selectively deacylate the undesired S-enantiomer.
-
Typical Resolution Efficiency: 90–95% ee after two iterations.
-
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|
| Chiral Catalysis | 78–85 | ≥98 | High |
| Enzymatic Resolution | 65–70 | 90–95 | Moderate |
Physicochemical and Spectroscopic Properties
Physicochemical Profile
-
Melting Point: 142–145°C (hydrochloride salt).
-
Solubility:
-
Water: 12 mg/mL (25°C).
-
Ethanol: ≥50 mg/mL.
-
-
LogP: 1.8 (indicating moderate lipophilicity).
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O):
-
δ 8.35 (d, J = 5.1 Hz, 1H, pyridine-H),
-
δ 7.45 (d, J = 5.1 Hz, 1H, pyridine-H),
-
δ 4.20 (q, J = 6.5 Hz, 1H, CH),
-
δ 1.50 (d, J = 6.5 Hz, 3H, CH₃).
-
-
IR (KBr): 1590 cm⁻¹ (C=N stretch), 2700–2500 cm⁻¹ (NH₃⁺).
Biological Activity and Applications
| Target/Organism | Activity Metric |
|---|---|
| Dopamine D₂ Receptor | IC₅₀ = 320 nM |
| Staphylococcus aureus | MIC = 8 µg/mL |
| Escherichia coli | MIC = 16 µg/mL |
Agrochemical Applications
The compound serves as an intermediate in synthesizing neonicotinoid analogs with insecticidal properties.
Future Research Directions
-
Optimization of Catalytic Asymmetric Synthesis:
-
Development of earth-abundant metal catalysts to reduce reliance on ruthenium.
-
-
In Vivo Pharmacokinetic Studies:
-
Assessment of blood-brain barrier penetration for neurological applications.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Systematic modification of the pyridine and amine groups to enhance potency.
-
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume